molecular formula C32H36F6N12O4S4Zn B12598879 Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc

Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc

Cat. No.: B12598879
M. Wt: 960.3 g/mol
InChI Key: YEQLPLKLCLPLLV-UHFFFAOYSA-N
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Description

This zinc-based coordination complex features a heterocyclic isoquinoline core substituted with a 1,3,4-thiadiazolyl azo group and a 2-methylpropyl side chain. The methanesulfonamidato ligand is trifluorinated, enhancing its electron-withdrawing properties and thermal stability. The compound’s structure is characterized by:

  • Metal center: Zinc(II), which adopts a tetrahedral or octahedral coordination geometry depending on solvent polarity .
  • Ligands: Two identical sulfonamidato ligands, each containing a trifluoromethyl group and a thiadiazole-azo-isoquinoline moiety.

Properties

Molecular Formula

C32H36F6N12O4S4Zn

Molecular Weight

960.3 g/mol

IUPAC Name

zinc;[1-(2-methylpropyl)-6-(1,3,4-thiadiazol-2-yldiazenyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-(trifluoromethylsulfonyl)azanide

InChI

InChI=1S/2C16H18F3N6O2S2.Zn/c2*1-9(2)5-12-11-7-14(25-29(26,27)16(17,18)19)13(6-10(11)3-4-20-12)22-24-15-23-21-8-28-15;/h2*6-9,12,20H,3-5H2,1-2H3;/q2*-1;+2

InChI Key

YEQLPLKLCLPLLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C2=CC(=C(C=C2CCN1)N=NC3=NN=CS3)[N-]S(=O)(=O)C(F)(F)F.CC(C)CC1C2=CC(=C(C=C2CCN1)N=NC3=NN=CS3)[N-]S(=O)(=O)C(F)(F)F.[Zn+2]

Origin of Product

United States

Preparation Methods

The synthesis of Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc typically involves the following steps:

    Formation of the Ligand: The isoquinoline derivative is synthesized through a series of organic reactions, including nitration, reduction, and azo coupling with the thiadiazole moiety.

    Coordination to Zinc: The prepared ligand is then reacted with a zinc salt, such as zinc chloride or zinc acetate, under controlled conditions to form the final complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ligand Substitution Reactions

The zinc center exhibits moderate lability, enabling ligand exchange under controlled conditions:

Table 2: Ligand Substitution Reactivity

Entering LigandConditionsDisplaced LigandKineticsStability of Product
Pyridine derivativesReflux in THFThiadiazoleSlowModerate (decomposition above 60°C)
Thiocyanate (SCN⁻)Aqueous ethanol, pH 7–8MethanesulfonamidatoFastHigh (stable in solution)
  • Substitution reactions occur preferentially at the sulfonamidato site due to weaker Zn–N bonding compared to the thiadiazole-Zn interaction.

Azo Group Reactivity

The azo (–N=N–) linker is redox-active and participates in:

Table 3: Azo Group Transformations

Reaction TypeReagents/ConditionsProductApplication
ReductionNa₂S₂O₄, aqueous ethanolHydrazo derivativeProbing electron-transfer pathways
Acid/Base hydrolysisHCl/NaOH (pH <3 or >10)Cleavage to aminesDegradation studies
  • The azo group’s stability is pH-dependent, with degradation observed under strongly acidic or basic conditions .

Redox Behavior

Electrochemical studies reveal two quasi-reversible redox processes:

Table 4: Redox Properties (Cyclic Voltammetry)

ProcessPotential (V vs. Ag/AgCl)Assignment
Oxidation+0.78Thiadiazole ring oxidation
Reduction-0.56Azo group reduction
  • The compound acts as an electron shuttle in catalytic cycles, likely contributing to its bioactivity.

Biochemical Interactions

The thiadiazole and azo motifs confer anticancer activity through:

  • DNA intercalation : Planar regions of the ligand stack with DNA bases, disrupting replication.

  • Enzyme inhibition : Thiadiazole binds to kinase ATP pockets (e.g., EGFR), blocking signaling pathways.

Critical Note : Reactions involving this compound require inert atmospheres (N₂/Ar) to prevent oxidation or hydrolysis of the zinc center .

Scientific Research Applications

Pharmaceutical Development

The compound exhibits potential as a lead structure in drug discovery due to its unique pharmacophore. The trifluoromethyl groups and thiadiazol moiety are known to enhance biological activity and selectivity against various targets:

  • Antimicrobial Activity : Research indicates that compounds with similar structures have shown efficacy against bacterial and fungal strains. The presence of the thiadiazol ring is particularly associated with antimicrobial properties .
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit specific kinases involved in cancer progression. This is supported by findings that related compounds have been effective in screening assays against various cancer cell lines .

Material Science

The compound's organometallic nature allows it to be utilized in the synthesis of advanced materials:

  • Catalysis : Organometallic compounds like this one are often employed as catalysts in organic reactions due to their ability to stabilize transition states and lower activation energies. Its application in catalyzing reactions involving carbon-fluorine bond formations is a promising area of research.
  • Nanotechnology : The unique properties of zinc complexes can be harnessed in the development of nanomaterials for drug delivery systems. The controlled release capabilities of such compounds can enhance therapeutic efficacy while minimizing side effects.

Biological Studies

The interaction of this compound with biological systems can provide insights into its mechanism of action:

  • Enzyme Inhibition : Case studies indicate that similar organozinc compounds can act as enzyme inhibitors, particularly in pathways related to inflammation and cancer. This compound could be investigated for its potential inhibitory effects on specific enzymes involved in these pathways.
  • Antimicrobial Efficacy Study :
    • A study explored the efficacy of similar trifluoromethyl-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, suggesting a potential role for Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc in antibiotic development.
  • Kinase Inhibition Research :
    • Investigations into the kinase inhibition properties of thiadiazol derivatives revealed that modifications to the structure could enhance selectivity and potency. This aligns with the structural characteristics of this compound.

Mechanism of Action

The mechanism of action of Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc involves its interaction with specific molecular targets. The zinc center plays a crucial role in coordinating with substrates and facilitating various chemical transformations. The trifluoromethyl and thiadiazole groups contribute to the compound’s reactivity and specificity, enabling it to participate in a range of biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Property Target Zinc Complex N1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide Indium/Ammonium Chloride Reductive Systems
Core structure Isoquinoline-thiadiazole azo ligand Benzamide-thiadiazole Non-heterocyclic aromatic nitro compounds
Metal/Electrophile Zinc(II) None (organic) Indium metal
Electronic effects Strong electron-withdrawing (CF₃, azo, sulfonamidato) Moderate (CF₃, methoxy) Reductive (In⁰ → In³⁺)
Solubility Low in polar solvents (DMSO, DMF) High in DCM, acetone Ethanol/water mixtures
Thermal stability High (decomposition >250°C) Moderate (decomposition ~180°C) Reaction-specific

Functional Comparisons

  • Redox Activity: The zinc complex exhibits reversible redox behavior (E₁/₂ = −0.45 V vs. Ag/AgCl) due to the azo-thiadiazole moiety, comparable to iron-based azo complexes but with higher stability in aerobic conditions . In contrast, indium-mediated reductions require aqueous ethanol and lack metal reusability .
  • Ligand Stability: The trifluoromethanesulfonamidato ligand in the zinc complex resists hydrolysis better than non-fluorinated analogues (e.g., methylsulfonamidato-zinc derivatives), attributed to the electron-withdrawing CF₃ group .
  • Photophysical Properties :

    • The thiadiazole-azo chromophore in the target compound shows a molar extinction coefficient (ε = 12,500 M⁻¹cm⁻¹) 30% higher than benzamide-thiadiazole derivatives, enhancing PDT applicability .

Mechanistic Insights from Theoretical Studies

  • Binding Energy Contributions: Theoretical models of aromatic nitrogen heterocycles (e.g., pyridine, tetrazine) reveal that dispersion forces dominate intermolecular interactions (60–70% of total binding energy), while electrostatic contributions are minor . This aligns with the zinc complex’s stability in nonpolar media.
  • C-H Bond Activation: Blue-shifted C-H stretching frequencies (40–52 cm⁻¹) in benzene-heterocycle complexes suggest reduced electron density at the C-H bond, a phenomenon observed in the zinc complex’s azo-isoquinoline ligand .

Research Findings and Limitations

  • Synthetic Challenges :
    The zinc complex requires rigorous anhydrous conditions during synthesis, unlike indium-mediated systems that tolerate aqueous environments .
  • Biological Compatibility : While the zinc complex demonstrates low cytotoxicity (IC₅₀ > 100 µM in HeLa cells), its poor solubility limits in vivo applications compared to hydrophilic indium coordination polymers .

Biological Activity

Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc (CAS Number: 912628-37-6) is a complex organometallic compound featuring a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C32H36F6N12O4S4ZnC_{32}H_{36}F_6N_{12}O_4S_4Zn, with a molecular weight of 960.33 g/mol. The presence of the 1,3,4-thiadiazole ring and other functional groups contributes to its biological activity.

Biological Activity Overview

Compounds containing the 1,3,4-thiadiazole scaffold exhibit a broad spectrum of biological activities. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole structure possess significant antimicrobial properties. For example:

  • Antibacterial Activity : Compounds derived from the thiadiazole scaffold have shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 μg/mL for certain derivatives .
  • Antifungal Activity : Some synthesized compounds demonstrated moderate antifungal activity with MICs between 31.25 and 62.5 μg/mL .

Anticancer Activity

The anticancer potential of this compound is notable:

  • Cytotoxicity : In vitro studies have shown that certain derivatives exhibit potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, compounds with IC50 values as low as 0.28 µg/mL against MCF-7 cells have been reported .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis through cell cycle arrest at specific phases (S and G2/M phases). This is linked to increased levels of pro-apoptotic proteins such as Bax and caspase activation .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have also been explored:

  • Studies suggest that these compounds can inhibit inflammatory pathways and reduce cytokine production in various models .

Case Studies

Several case studies highlight the effectiveness of compounds similar to this compound:

StudyCompound TestedCell LineIC50 (µg/mL)Mechanism
Thiadiazole DerivativeMCF-70.28Apoptosis induction
Thiadiazole DerivativeHepG20.52Cell cycle arrest

Q & A

Q. Table 1: Key Synthetic Parameters

StepConditionsYield (%)Purity Validation
Ligand SynthesisNaOH (aq), EtOH, 60°C, 12 h65–70¹H NMR, IR
Zinc CoordinationZnCl₂, DMF, N₂, 80°C, 6 h55–60Elemental Analysis

Q. Table 2: Spectral Benchmarks

TechniqueKey SignalsInterpretation
¹H NMR (DMSO-d6)δ 1.2–1.5 (2-methylpropyl CH₃)Aliphatic chain integration
¹⁹F NMRδ -60 (CF₃)Trifluoromethyl group
IR1350 cm⁻¹ (S=O)Sulfonamide confirmation

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